molecular formula C8H10ClF2N B6335680 2-(3,5-Difluorophenyl)ethanamine hydrochloride CAS No. 1034758-47-8

2-(3,5-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B6335680
CAS No.: 1034758-47-8
M. Wt: 193.62 g/mol
InChI Key: MNBDVWPWPLLIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)ethanamine hydrochloride typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form 3,5-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield 2-(3,5-difluorophenyl)ethanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Difluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)ethanamine hydrochloride
  • 2-(2,4-Difluorophenyl)ethanamine hydrochloride
  • 2-(3,5-Dichlorophenyl)ethanamine hydrochloride

Comparison

2-(3,5-Difluorophenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .

Biological Activity

2-(3,5-Difluorophenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and relevant case studies that highlight its pharmacological significance.

The synthesis of this compound involves several key steps:

  • Formation of 3,5-Difluoro-β-nitrostyrene : This is achieved by reacting 3,5-difluorobenzaldehyde with nitromethane.
  • Reduction : The intermediate is reduced using hydrogen in the presence of a palladium catalyst to yield the amine.
  • Hydrochloride Formation : The amine is treated with hydrochloric acid to form the hydrochloride salt.

The compound has a molecular formula of C8H10ClF2NC_8H_{10}ClF_2N and exhibits various chemical reactivity including oxidation, reduction, and electrophilic substitution reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as a ligand for certain receptors or enzymes, modulating their activity and influencing various cellular processes .

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives containing fluorine atoms have shown enhanced lipophilicity and improved biotransport characteristics .
  • Neuropharmacology : The compound's structural analogs are being investigated for their roles in modulating neurotransmitter systems, particularly in relation to mood disorders and cognitive functions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study comparing various fluorinated compounds, 2-(3,5-difluorophenyl)ethanamine derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
    CompoundMIC (µg/mL)Activity
    2a4Anti-MRSA
    2b8Broad-spectrum
    2c16Moderate
  • Neuropharmacological Studies : Research has shown that similar compounds can influence serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders. The selectivity for certain receptors enhances their therapeutic potential while minimizing side effects .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that the positioning of fluorine atoms significantly affects the compound's reactivity and biological activity. For example:

CompoundFluorination PatternBiological Activity
2-(3,5-Difluorophenyl)ethanamine HCl3,5-DifluoroHigh antimicrobial activity
2-(3,4-Difluorophenyl)ethanamine HCl3,4-DifluoroModerate antimicrobial activity
2-(3,5-Dichlorophenyl)ethanamine HCl3,5-DichloroLower activity

Properties

IUPAC Name

2-(3,5-difluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBDVWPWPLLIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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